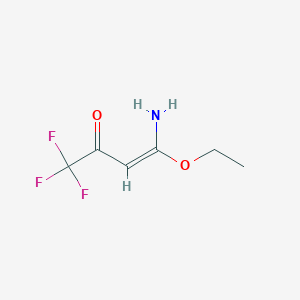

(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one” is a chemical compound with the molecular formula C6H8F3NO2 . It has a molecular weight of 183.13 .

Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis

This compound has a melting point of 71-73°C . Other physical and chemical properties such as boiling point and density are predicted to be 146.5° C at 760 mmHg and 1.3 g/cm 3, respectively .Aplicaciones Científicas De Investigación

Peptide Synthesis

(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one has been proposed as a suitable protecting group for the N-H terminal of amino acids in peptide synthesis. This compound reacts with amino acids to form N-protected amino acids, which can be deprotected through acidic hydrolysis. This method facilitates the formation of peptide bonds without racemization (Gorbunova, Gerus, Galushko, & Kukhar, 1991).

Formation of Derivatives with Pyrazoline Structure

In the field of heterocyclic chemistry, this compound has been utilized in reactions with the hydrazides of aromatic and pyridine-3(4)-carboxylic acids, leading to derivatives with a 5-hydroxy-2-pyrazoline structure. These derivatives demonstrate a ring-chain equilibrium involving the pyrazoline and enehydrazine tautomers (Pakalnis, Zerov, Yakimovich, & Alekseev, 2014).

Synthesis of Novel Azoles

This compound has been used in a method to obtain 3-amino-5-trifluoromethylazoles by cyclocondensation reaction. This synthesis process has been reported to be convenient for producing a variety of 3-amino-5-trifluoromethyl-lH-pyrazoles and dihydroisoxazoles (Martins et al., 2006).

Synthesis of Trifluoromethylpyrroles and Heterocycles

This compound has been pivotal in the synthesis of intermediate 4-dialkylamino-trifluorobut-3-ene-2-ones, which are further used to synthesize pyrroles and bicyclic heteroaromatics with trifluoromethyl substitution. This synthesis includes dehydration steps and decarboxylation (Andrew & Mellor, 2000).

Synthesis of Fluorinated Organo Alkali–Metal Complexes

The reaction of this compound with alkali metal salts of diethyl malonate yields fluorinated organo alkali–metal complexes. These complexes are characterized through spectroscopic methods and X-ray diffraction analyses, demonstrating its utility in organometallic chemistry (Song et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 symbol, indicating that it may be harmful if swallowed (Hazard statement: H302) . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection/face protection (Precautionary statements: P280-P305+P351+P338) .

Propiedades

IUPAC Name |

4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c1-2-12-5(10)3-4(11)6(7,8)9/h3H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELADEJAOQURQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=CC(=O)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid](/img/structure/B2810663.png)

![2-bromo-5-fluoro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2810667.png)

![3-{5-[(4-fluorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide](/img/structure/B2810670.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2810672.png)

![2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid](/img/structure/B2810673.png)

![[(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2810674.png)